

Commercial Suppliers and Technical Guide for High-Purity 6-Thioxanthine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Thioxanthine

Cat. No.: B131520

[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of high-purity **6-Thioxanthine** (CAS 2002-59-7), a key metabolite of the immunosuppressive drug 6-mercaptopurine. This document outlines available purities, provides detailed experimental protocols for its use, and illustrates its central role in relevant metabolic pathways.

Commercial Availability of 6-Thioxanthine

A variety of chemical suppliers offer **6-Thioxanthine** for research purposes. Purity levels typically range from 95% to over 98%, with some suppliers providing lot-specific certificates of analysis. The following table summarizes the offerings from several prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific purity data before purchase.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Purity	Notes
Santa Cruz Biotechnology	2002-59-7	C ₅ H ₄ N ₄ OS	168.18	Lot-specific	For research use only. Certificate of Analysis available upon request. [1]
MyBioSource	2002-59-7	C ₅ H ₄ N ₄ OS	168.18	Not specified	A metabolite of 6-Mercaptourine. For research use only. [2]
ChemicalBook	2002-59-7	C ₅ H ₄ N ₄ OS	168.18	95-99%	Multiple suppliers listed on the platform.
BenchChem		Not explicitly listed, but provides protocols for related compounds	-	-	Provides detailed application notes for 6-mercaptourine. [3]
Thermo Fisher Scientific		Not explicitly listed for 6-Thioxanthine, but offers related compounds	-	≥98.0% (for 2-Thioxanthine)	-
Sigma-Aldrich		Not explicitly listed in the	-	-	Offers a Xanthine

(Merck)	provided search results	Oxidase Assay Kit suitable for use with 6- Thioxanthine. [4]
---------	-------------------------------	---

Metabolic Pathway of 6-Mercaptopurine

6-Thioxanthine is a crucial intermediate in the catabolic pathway of 6-mercaptopurine (6-MP), a widely used thiopurine drug. The metabolism of 6-MP is complex, involving competing anabolic and catabolic pathways that influence both its therapeutic efficacy and toxicity. The oxidative pathway, which leads to the formation of the inactive metabolite 6-thiouric acid, proceeds via **6-Thioxanthine**. This conversion is primarily catalyzed by the enzymes xanthine oxidase (XO) and aldehyde oxidase (AO).[5]

[Click to download full resolution via product page](#)

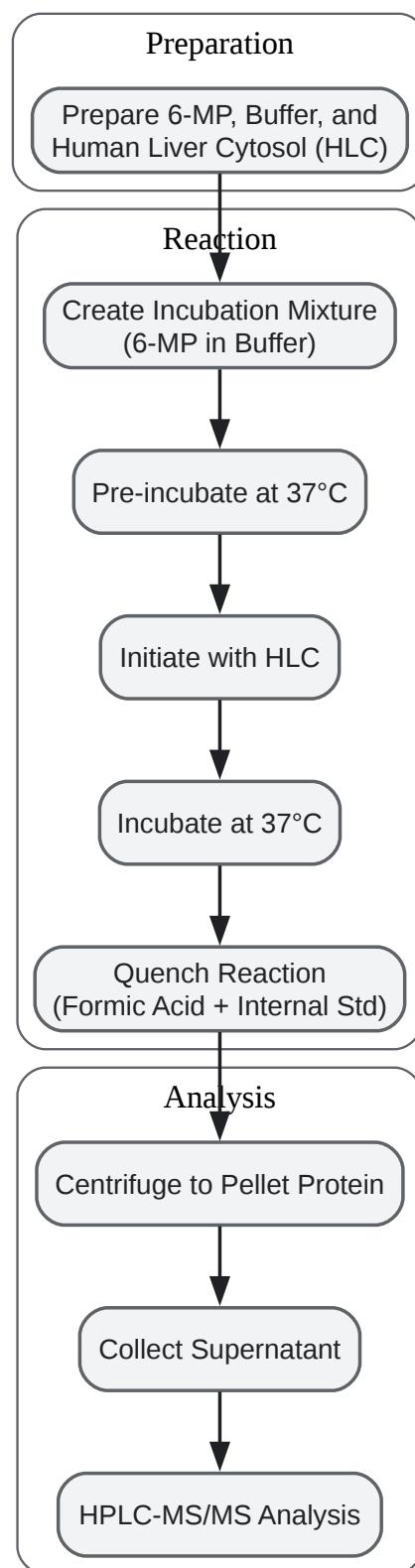
Figure 1: Metabolic conversion of 6-Mercaptopurine to 6-Thiouric Acid via **6-Thioxanthine**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **6-Thioxanthine**, adapted from published research.

In Vitro Metabolism of 6-Mercaptopurine to 6-Thioxanthine

This protocol is designed to study the enzymatic conversion of 6-mercaptopurine to **6-Thioxanthine** using human liver cytosol.


Materials:

- 6-Mercaptopurine (6-MP)
- **6-Thioxanthine** (6-TX) as a standard
- Pooled human liver cytosol (HLC)
- Potassium phosphate buffer (25 mM, pH 7.4) containing 0.1 mM EDTA
- Dimethylsulfoxide (DMSO)
- Formic acid (1 M)
- Internal standard (e.g., 3,5-dibromo-4-hydroxybenzoic acid)
- Acetonitrile
- HPLC-MS/MS system

Procedure:

- Preparation of Solutions:
 - Prepare stock solutions of 6-MP and 6-TX in DMSO.
 - Prepare the internal standard solution in 1 M formic acid.
- Incubation:
 - In a microcentrifuge tube, prepare the incubation mixture containing 6-MP (final concentration range 10–1000 μ M) in potassium phosphate buffer. The final DMSO concentration should be kept low (e.g., 0.5% v/v).^[5]
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding HLC to a final concentration of 0.5 or 1 mg/ml.^[5] The final reaction volume is typically 80 μ L.^[5]
- Reaction Quenching:

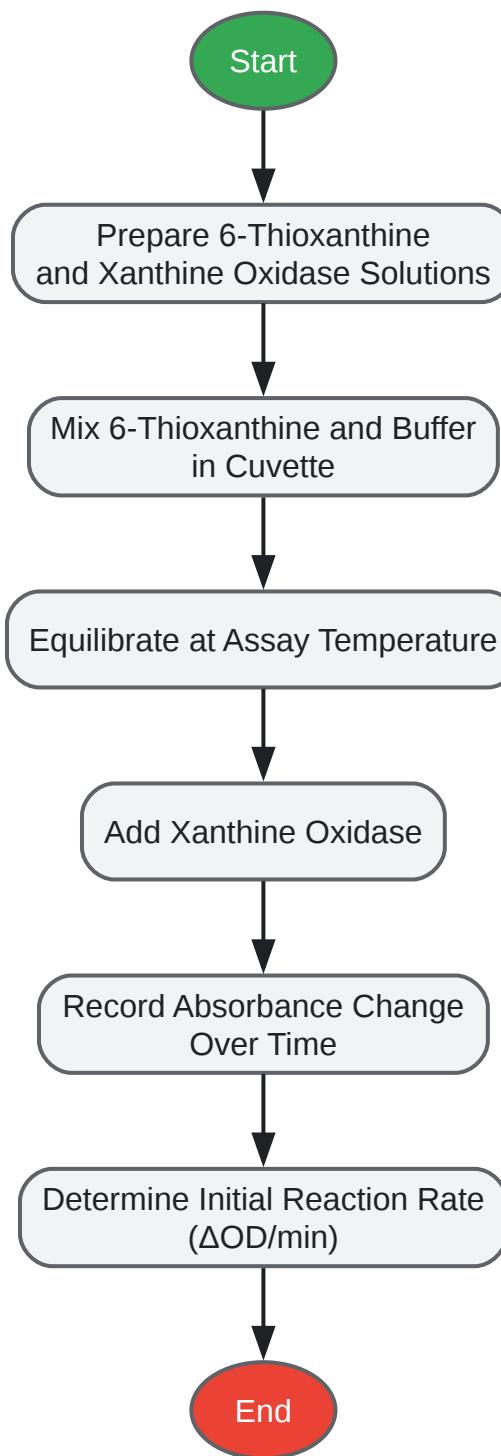
- After a specified time (e.g., 15 minutes, within the linear range of the reaction), terminate the reaction by adding 20 μ L of 1 M formic acid containing the internal standard.[5]
- Sample Preparation for Analysis:
 - Centrifuge the quenched reaction mixture at 5000 rpm for 10 minutes to pellet the protein. [5]
 - Collect the supernatant for HPLC-MS/MS analysis.
- HPLC-MS/MS Analysis:
 - Use a C8 or C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component with formic and acetic acid and an organic component of acetonitrile with formic acid.[5]
 - Monitor the formation of **6-Thioxanthine** by detecting its specific mass transition.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the in vitro metabolism of 6-mercaptopurine.

Xanthine Oxidase Activity Assay using 6-Thioxanthine as a Substrate

This protocol describes a spectrophotometric assay to measure the activity of xanthine oxidase by monitoring the conversion of **6-Thioxanthine** to 6-thiouric acid.

Materials:


- **6-Thioxanthine**
- Xanthine Oxidase (commercial preparation)
- Tris-HCl buffer (0.1 M, pH 7.5) or phosphate buffer (0.05 M, pH 7.5)
- UV-Vis Spectrophotometer
- Cuvettes

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **6-Thioxanthine** in a suitable solvent (e.g., 0.025 M NaOH, then dilute in buffer).
 - Prepare a working solution of xanthine oxidase in the assay buffer. The final concentration should be in the range of 0.1-0.2 U/mL.
- Assay Setup:
 - In a cuvette, prepare the reaction mixture containing the assay buffer and the **6-Thioxanthine** solution at the desired final concentration.
 - Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) for approximately 5 minutes.
- Enzyme Reaction and Measurement:

- Initiate the reaction by adding a small volume of the xanthine oxidase solution to the cuvette and mix gently by inversion.
- Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength where 6-thiouric acid absorbs and **6-Thioxanthine** has minimal absorbance. The formation of uric acid from xanthine is monitored at 293 nm; a similar wavelength should be suitable for 6-thiouric acid.
- Record the change in absorbance over time (e.g., for 3-4 minutes).

- Data Analysis:
 - Calculate the initial reaction rate ($\Delta OD/\text{minute}$) from the linear portion of the absorbance versus time plot.
 - A blank reaction without the enzyme should be run to correct for any non-enzymatic substrate degradation.
 - The enzyme activity can be calculated using the molar extinction coefficient of 6-thiouric acid at the measurement wavelength.

[Click to download full resolution via product page](#)

Figure 3: Logical flow of a xanthine oxidase activity assay with **6-Thioxanthine**.

Conclusion

This technical guide provides a starting point for researchers working with high-purity **6-Thioxanthine**. By summarizing available commercial sources and providing detailed experimental protocols and pathway diagrams, this document aims to facilitate research in drug metabolism, enzyme kinetics, and related fields. For optimal results, it is imperative to source high-quality reagents and meticulously follow established experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity 6-Thioxanthine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131520#commercial-suppliers-of-high-purity-6-thioxanthine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com